4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

Regioisomerism Physicochemical properties drug design

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL (CAS 885273-47-2, molecular formula C₁₃H₁₅NO₂, molecular weight 217.26 g/mol) is a heterocyclic small molecule that combines a 1H-indole ring attached at the 6‑position to a saturated tetrahydropyran ring bearing a tertiary alcohol. The compound belongs to the class of indole‑tetrahydropyran hybrids, a scaffold frequently explored in medicinal chemistry for kinase modulation, cannabinoid receptor interaction, and anti‑inflammatory applications.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 885273-47-2
Cat. No. B1498752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL
CAS885273-47-2
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC3=C(C=C2)C=CN3)O
InChIInChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2
InChIKeyFEKRJXVGUXPGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL (CAS 885273-47-2) – Structural Identity and Core Characteristics for Procurement Decisions


4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL (CAS 885273-47-2, molecular formula C₁₃H₁₅NO₂, molecular weight 217.26 g/mol) is a heterocyclic small molecule that combines a 1H-indole ring attached at the 6‑position to a saturated tetrahydropyran ring bearing a tertiary alcohol. The compound belongs to the class of indole‑tetrahydropyran hybrids, a scaffold frequently explored in medicinal chemistry for kinase modulation, cannabinoid receptor interaction, and anti‑inflammatory applications [1]. It is supplied as a research chemical with reported purities of 97–98% by multiple vendors and is classified as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Why 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL Cannot Be Casually Substituted by Its Closest Analogs


Although several indole‑tetrahydropyran regioisomers and heteroatom variants are commercially available, their physicochemical, biological, and safety profiles are not interchangeable. The 6‑indolyl attachment position, the presence of the hydroxyl group on the tetrahydropyran ring, and the oxygen heteroatom each exert distinct influences on hydrogen‑bonding capacity, lipophilicity, and metabolic stability [1]. Even a shift of the indole connection from the 6‑ to the 5‑position (CAS 885273-22-3) or substitution of the ring oxygen with sulfur (CAS 885273-18-7) can alter calculated log P, boiling point, and hazard classification, making generic replacement scientifically risky without explicit experimental validation.

Quantitative Differentiation of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL from Nearest Analogs


Regioisomeric Impact on Calculated Physicochemical Properties: 6-Indolyl vs. 5-Indolyl Attachment

The 6‑indolyl isomer (target compound) and the 5‑indolyl isomer (CAS 885273-22-3) share identical molecular formula and molecular weight but differ in the position of indole attachment, which influences electron distribution and steric environment. Calculated density of the 6‑isomer is 1.281 g/cm³ ; the 5‑isomer's density has been reported as 1.268 g/cm³ . Boiling point (calculated) of the 6‑isomer is 459.62 °C at 760 mmHg , whereas the 5‑isomer exhibits a calculated boiling point of 452.38 °C at 760 mmHg . These differences, though modest, reflect distinct intermolecular forces that can affect chromatographic retention and formulation behaviour.

Regioisomerism Physicochemical properties drug design

Heteroatom Substitution in the Tetrahydropyran Ring: Oxygen vs. Sulfur

Replacement of the ring oxygen with sulfur yields 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol (CAS 885273-18-7). Sulfur introduces greater polarizability, increased molecular weight (~233 g/mol vs. 217 g/mol), and altered hydrogen‑bond acceptor strength. While quantitative experimental data remain proprietary, the two compounds are catalogued as distinct items in screening libraries (PI-12565 vs. PI-12564) [1], indicating that their biological activity profiles are treated as non‑interchangeable by the supplier. The O→S substitution is expected to lower aqueous solubility and modify metabolic susceptibility, a principle well‑documented in medicinal chemistry.

Heteroatom replacement Physicochemical properties bioisosterism

Commercially Available Purity Levels: 98% vs. 97% Specifications

Two vendors provide this compound with distinct minimum purity guarantees: MolCore lists a purity of NLT (Not Less Than) 98% , while Leyan offers a 97% specification . This 1% difference, although small, can impact reaction stoichiometry in catalytic or scale‑up processes where impurity profiles affect yield and reproducibility. The higher‑purity grade may reduce the need for further purification steps in sensitive biological assays.

Purity quality control procurement specification

Hazard Classification Differences Between the 6-Indolyl Isomer and Its Regioisomer

The 6‑indolyl isomer carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . In contrast, the 5‑indolyl isomer (CAS 885273-22-3) is marketed with only H315 and H319 warnings, lacking H302 (acute oral toxicity) . This difference indicates that shifting the indole attachment site alters the toxicological profile, with the 6‑isomer being classified as harmful upon ingestion. For procurement in laboratories with strict safety protocols, this distinction may necessitate additional handling procedures.

Safety GHS classification regulatory compliance

Recommended Application Scenarios for 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL Based on Verified Evidence


Regioisomer-Specific Structure–Activity Relationship (SAR) Studies

When exploring the impact of indole attachment position on target binding, the 6‑indolyl isomer must be used in parallel with the 5‑indolyl isomer (CAS 885273-22-3) to map regioisomeric SAR. The distinct calculated densities (1.281 vs. 1.268 g/cm³) and boiling points (Δ 7.24 °C) [Section 3, Evidence Item 1] ensure that each isomer can be resolved analytically, and the differing hazard profiles (H302 present only in the 6‑isomer) [Section 3, Evidence Item 4] necessitate separate handling procedures during dose‑response assays.

Oxygen‑Containing Tetrahydropyran Fragment Library Construction

For fragment‑based drug discovery campaigns that require an oxygen‑based tetrahydropyran core with a 6‑indolyl substituent, this compound provides a well‑characterized starting point. Its commercial availability at ≥98% purity [Section 3, Evidence Item 3] supports initial screening without further purification, while the clear distinction from the sulfur analog (PI-12564) [Section 3, Evidence Item 2] prevents accidental substitution that could confound hit identification.

Metabolite Identification and Forensic Toxicology Reference Standard

Given its structural relationship to synthetic cannabinoid metabolites (e.g., NNEI metabolic pathways that produce hydroxylated indole‑tetrahydropyran species), this compound may serve as a reference standard for LC‑MS/MS method development. The calculated boiling point (459.62 °C) and refractive index (1.664) [Section 3, Evidence Item 1] provide physicochemical handles for chromatographic optimization, while the documented H302, H315, H319, and H335 warnings [Section 3, Evidence Item 4] inform safe handling during analytical method validation.

Procurement of High‑Purity Building Block for Parallel Synthesis

When used as a synthetic intermediate in library production, the 98% purity grade from MolCore [Section 3, Evidence Item 3] minimizes side reactions attributable to impurities, thereby improving overall library quality. The 1% purity advantage over the 97% alternative can translate into a measurable yield increase in reactions where the building block is the limiting reagent, directly impacting cost‑efficiency in large‑scale parallel synthesis.

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